tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
CAS No.: 1395498-37-9
Cat. No.: VC0043272
Molecular Formula: C₁₄H₂₁NO₅
Molecular Weight: 283.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1395498-37-9 |
---|---|
Molecular Formula | C₁₄H₂₁NO₅ |
Molecular Weight | 283.32 |
IUPAC Name | tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- |
SMILES | CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |
Introduction
Chemical Identification and Properties
Basic Identification
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is a complex organic compound with significant pharmaceutical relevance. The compound is identified by several key parameters that distinguish it from similar structures. It possesses a piperidine ring with specific functional group substitutions that contribute to its chemical reactivity and applications in synthesis workflows .
Physical and Chemical Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1395498-37-9 |
Molecular Formula | C₁₄H₂₁NO₅ |
Molecular Weight | 283.32 g/mol |
Appearance | Not specified in available data |
Solubility | Not specified in available data |
The molecular structure features a piperidine ring with an oxo group at position 4, an ethoxy-oxoethylidene substituent at position 3, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom . This unique arrangement of functional groups makes it valuable for specific chemical transformations in pharmaceutical synthesis.
Nomenclature and Alternative Designations
Systematic Nomenclature
The primary chemical name, tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate, follows IUPAC naming conventions. The compound is also known by its stereochemical designation as tert-butyl (Z)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate, which specifies the geometric isomerism of the exocyclic double bond .
Alternative Names
Several alternative names exist for this compound, reflecting different approaches to chemical nomenclature:
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1,1-Dimethylethyl 3-(2-ethoxy-2-oxoethylidene)-4-oxo-1-piperidinecarboxylate
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3-(2-Ethoxy-2-oxoethylidene)-4-oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
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1-Piperidinecarboxylic acid, 3-(2-ethoxy-2-oxoethylidene)-4-oxo-, 1,1-dimethylethyl ester
These alternative designations are important for cross-referencing in chemical databases and literature searches, enhancing the ability to locate relevant research and commercial information about this compound.
Supplier | Location | Product Availability |
---|---|---|
J & K SCIENTIFIC LTD. | China | Listed |
Chemsky (Shanghai) International Co., Ltd. | China | Listed |
Shanghai TaoSu Biochemical Technology Co., Ltd. | China | Listed |
Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | Listed |
Energy Chemical | China | Listed |
Manufacturer | Product Number | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|
TRC | E892520 | 1.5g | $1,100 | 2021-12-16 |
Medical Isotopes, Inc. | 64830 | 150mg | $625 | 2021-12-16 |
Chemcia Scientific | CC00-1710 | 0.5g | $195 | 2021-12-16 |
Alichem | 1395498379 | 1g | $400 | 2021-12-16 |
Chemenu | CM179077 | 1g | $408 | 2021-12-16 |
This significant price variation indicates that the compound is a specialized reagent, typically produced in small quantities for research purposes and pharmaceutical development rather than bulk manufacturing .
Applications in Chemical Synthesis
Pharmaceutical Applications
The primary application of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate lies in pharmaceutical synthesis. Specifically, it serves as an intermediate in the synthesis of Clopidogrel (CAS: C587250), an important antiplatelet medication used to reduce the risk of heart disease and stroke in high-risk individuals .
Synthetic Utility
The compound's functionality makes it valuable for various chemical transformations. The presence of:
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The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen
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The reactive ethoxy-oxoethylidene moiety at position 3
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The oxo group at position 4
These functional groups allow for selective modifications in synthetic sequences aimed at creating complex pharmaceutical molecules. The Boc group in particular provides protection for the nitrogen while allowing reactions to occur at other positions in the molecule, a common strategy in multi-step pharmaceutical synthesis .
Related Compounds and Structural Comparisons
Structural Analogues
While detailed information on direct structural analogues is limited in the available research, it is worth noting that similar compounds with variations in substituent positions exist. For example, tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 135716-08-4) represents a structural isomer with the ethoxy-oxoethylidene group at position 4 rather than position 3 .
These structural variations can significantly impact the reactivity and utility of these compounds in pharmaceutical synthesis, highlighting the importance of precise control over substitution patterns in piperidine derivatives.
Chemical Reactivity and Synthesis Considerations
Functional Group Reactivity
The compound contains several reactive functional groups that influence its chemical behavior:
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The exocyclic double bond with the ethyl ester function can participate in addition reactions
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The ketone group at position 4 can undergo nucleophilic addition reactions
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The Boc-protected nitrogen provides a site for deprotection and subsequent functionalization
These reactive sites make the compound versatile in various synthetic transformations, particularly in constructing the complex structures found in pharmaceutical compounds.
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